N-(3-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates with the appropriate fluorophenyl and propyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or propyl groups.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the fluorophenyl or benzoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit enzyme activity. The fluorophenyl and benzoxazole groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad spectrum of biological activities.
Benzoxazole Derivatives: Studied for their antimicrobial and anticancer properties.
Fluorophenyl Compounds: Often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
N-(3-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C25H20FN5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20FN5O2/c1-2-7-22-23(25(32)27-18-11-6-10-17(26)14-18)28-30-31(22)19-12-13-21-20(15-19)24(33-29-21)16-8-4-3-5-9-16/h3-6,8-15H,2,7H2,1H3,(H,27,32) |
InChI Key |
GVGUAQFBWGCIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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